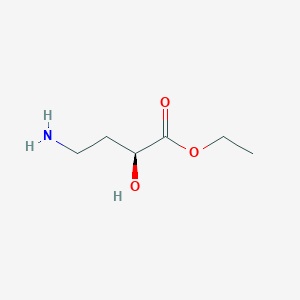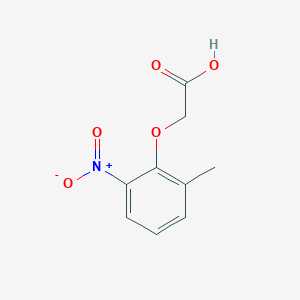
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common method involves the Mannich reaction, where methylamine, acetaldehyde, and formaldehyde react in the presence of an acid catalyst to form the desired product . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, depending on its structural modifications. The compound can modulate neurotransmitter release and receptor activity, making it useful in the study of neurological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arecoline: A similar compound with a methyl ester group, known for its stimulant effects.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another tetrahydropyridine derivative with similar chemical properties
Uniqueness
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2,4,6,8H,3,5H2,1H3 |
InChI-Schlüssel |
XVAHKKGGSXPGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C=CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)

![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)







